1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused ring system combining pyridine and benzimidazole rings, with additional functional groups including a dimethylamino group, a methyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The methyl group can be introduced through alkylation reactions, using reagents such as methyl iodide or dimethyl sulfate. The carbonitrile group is typically introduced via cyanation reactions, where a cyano group is added to the molecule using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the carbonitrile group to amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the molecule. For example, the dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests it could interact with biological targets in unique ways.
Industry: In the chemical industry, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Pyrido[1,2-a]benzimidazole derivatives: These compounds share the same core structure but differ in their functional groups. They may exhibit different chemical and biological properties.
Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted derivatives can be compared in terms of their chemical reactivity and biological activity.
Pyridine derivatives: These compounds, which include pyridine and its substituted forms, can be compared based on their structural similarities and differences.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-10-8-14(18(2)3)19-13-7-5-4-6-12(13)17-15(19)11(10)9-16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQNTWXJYBFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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